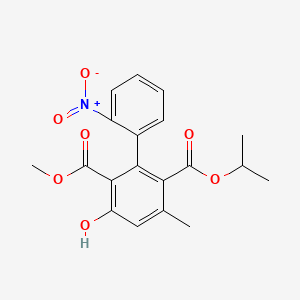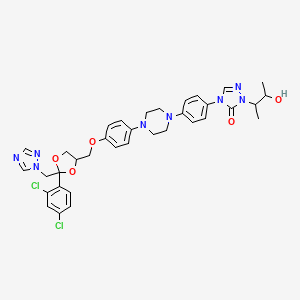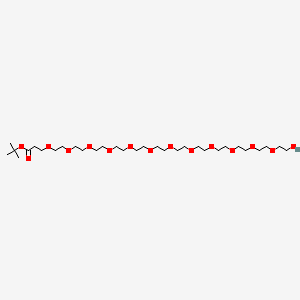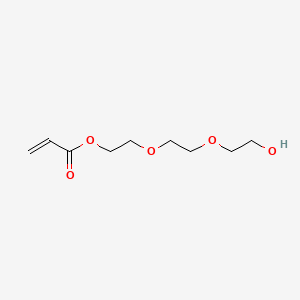
FR 75513
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FR 75513 is a compound belonging to the 1,1’-biphenyl-2,6-dicarboxylic acid diester series. It is known for its ability to inhibit the contraction of the detrusor muscle in the bladder of guinea pigs. This compound has shown significant inhibitory activity on detrusor contraction when administered intravenously in anesthetized rats .
Preparation Methods
The synthesis of FR 75513 involves the preparation of 1,1’-biphenyl-2,6-dicarboxylic acid diesters. The synthetic route typically includes the esterification of 1,1’-biphenyl-2,6-dicarboxylic acid with appropriate alcohols under acidic conditions. The reaction conditions often involve the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield.
Chemical Reactions Analysis
FR 75513 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups present in the compound to amino groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
FR 75513 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the synthesis and reactivity of 1,1’-biphenyl derivatives.
Biology: The compound is used to investigate the mechanisms of muscle contraction and relaxation in the bladder.
Medicine: this compound is studied for its potential therapeutic applications in treating overactive bladder and other urogenital diseases.
Industry: The compound’s inhibitory effects on muscle contraction make it a candidate for developing new pharmaceuticals targeting bladder disorders
Mechanism of Action
FR 75513 exerts its effects by inhibiting the contraction of the detrusor muscle in the bladder. The molecular targets and pathways involved include the inhibition of specific ion channels and receptors that regulate muscle contraction. This leads to a decrease in muscle contractility and provides relief from symptoms associated with overactive bladder .
Comparison with Similar Compounds
FR 75513 is unique among 1,1’-biphenyl-2,6-dicarboxylic acid diesters due to its potent inhibitory activity on detrusor muscle contraction. Similar compounds in this series include:
6-isopropyl 2-methyl 3-hydroxy-5-methyl-2’-nitro-(1,1’-biphenyl)-2,6-dicarboxylate: This compound also exhibits strong inhibitory activity on detrusor contraction but may differ in its potency and specific activity.
Other 1,1’-biphenyl derivatives: These compounds share structural similarities with this compound but may have different biological activities and therapeutic potentials
Properties
CAS No. |
127975-78-4 |
|---|---|
Molecular Formula |
C19H19NO7 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
3-O-methyl 1-O-propan-2-yl 4-hydroxy-6-methyl-2-(2-nitrophenyl)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C19H19NO7/c1-10(2)27-19(23)15-11(3)9-14(21)17(18(22)26-4)16(15)12-7-5-6-8-13(12)20(24)25/h5-10,21H,1-4H3 |
InChI Key |
XSAOKGZBHYQDNI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C(=O)OC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC)O |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)OC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC)O |
Appearance |
Solid powder |
Key on ui other cas no. |
127975-78-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
6-(1-methylethyl) 2-methyl 3-hydroxy-5-methyl-2'-nitro-(1,1'-biphenyl)-2,6-dicarboxylate FR 75513 FR-75513 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[2-(Methylamino)ethoxy]ethan-1-ol](/img/structure/B1673961.png)





![(Z)-4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxobut-2-enoic acid](/img/structure/B1673971.png)
